![molecular formula C22H21N3O4 B5540425 4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)

4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

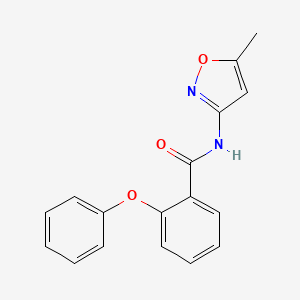

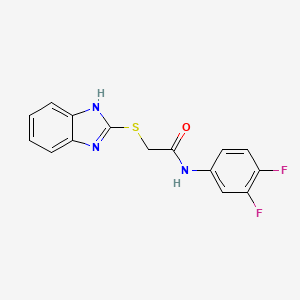

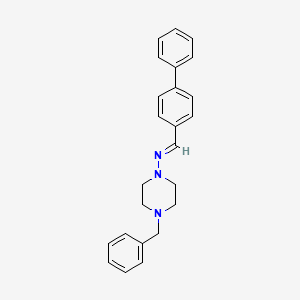

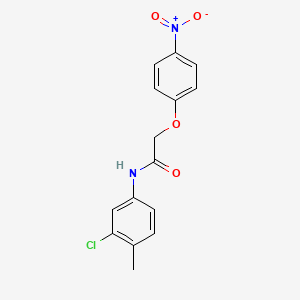

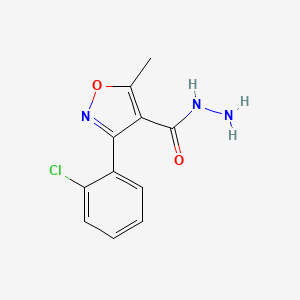

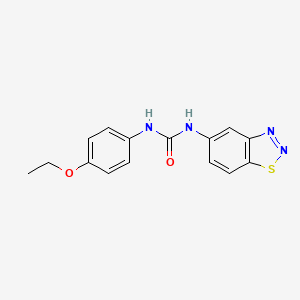

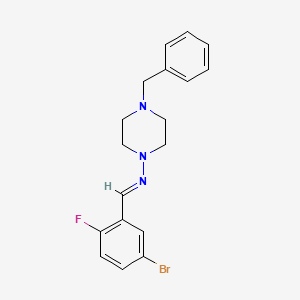

The synthesis of benzamide derivatives involves various chemical reactions tailored to achieve the desired compound's structure. For instance, derivatives like N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides have been synthesized and evaluated for antimicrobial activities, showcasing the broad spectrum of methodologies employed in creating similar compounds (Ertan et al., 2007). These methodologies often involve the functionalization of the benzamide core with different substituents to achieve the desired biological activities and physicochemical properties.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, the structure of a novel benzamide was analyzed through X-ray diffraction, indicating its crystallization in a triclinic system, and supported by DFT calculations for geometrical parameters (Demir et al., 2015). These analyses are crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide involves reactions in aqueous media, showcasing the compound's reactivity and the influence of different functional groups on its chemical behavior (Buzarevski et al., 2014).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. These properties are critical for the compound's application in various scientific fields. For example, the physicochemical and DFT studies of organic NLO single crystal benzamides reveal insights into their optical applications and thermal stability, highlighting the importance of molecular structure in determining physical properties (Prabukanthan et al., 2022).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as reactivity, stability, and electrochemical behavior, are key to their functionality. The synthesis and study of highly charged cations from benzidine and its substituted homologue indicate significant differences in stability and redox behavior, demonstrating the impact of structural modifications on the compound's chemical properties (Matis et al., 2010).

Aplicaciones Científicas De Investigación

Amidine Protection for Solution Phase Library Synthesis

Amidine protection techniques, as demonstrated with compounds like 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, could potentially be applied to similar compounds for facilitating solution-phase synthesis. Such methodologies enable the introduction of protective groups and their subsequent removal under mild conditions, suitable for the synthesis of complex organic molecules including benzamides (Bailey et al., 1999).

Corrosion Inhibition

N-Phenyl-benzamide derivatives have been studied for their role in corrosion inhibition, especially for mild steel in acidic conditions. The presence of electron-withdrawing and electron-donating substituents like nitro (NO2) and methoxy (OCH3) groups has been shown to significantly affect the inhibition efficiency, indicating potential applications of similar compounds in protecting metals from corrosion (Mishra et al., 2018).

Synthesis of Targeted Therapeutic Agents

The synthesis of complex molecules like Gefitinib from precursors that involve nitro and methoxy groups, similar to the compound , showcases the utility of such compounds in the synthesis of targeted therapeutic agents. These processes often involve multiple steps, including transfer hydrogenation and the use of catalytic agents (Jin et al., 2005).

Antioxidant Activity Studies

Amino-substituted benzamide derivatives exhibit potential antioxidant activities by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds contribute to understanding their free radical scavenging activity, suggesting that similar compounds could be explored for antioxidant properties (Jovanović et al., 2020).

Electrochemical and Electrochromic Properties

The synthesis of aromatic poly(amine−amide)s with potential electrochromic behaviors indicates the applicability of related benzamide compounds in developing materials with desirable electrochromic and electrochemical properties. These materials could have applications in smart windows, displays, and other electronic devices (Liou & Lin, 2009).

Direcciones Futuras

Benzamides have a wide range of applications in various industries and are also used as intermediates in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance . Future research could focus on improving the efficiency of the synthesis process, exploring new applications, and studying the biological activity of benzamide derivatives.

Propiedades

IUPAC Name |

4-(4-methoxyanilino)-3-nitro-N-(1-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-15(16-6-4-3-5-7-16)23-22(26)17-8-13-20(21(14-17)25(27)28)24-18-9-11-19(29-2)12-10-18/h3-15,24H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYQGACOUZMAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)

![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)

![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)

![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)